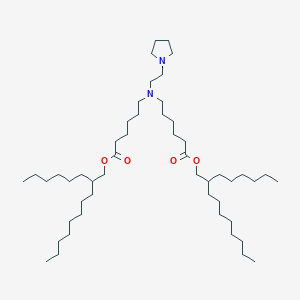
Bis(2-hexyldecyl) 6,6'-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate is a complex organic compound with a unique structure that includes a pyrrolidine ring and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate typically involves a multi-step process. The initial step often includes the preparation of the pyrrolidine derivative, followed by the introduction of the hexanoate groups. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological systems in specific ways, making it useful for studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets within biological systems. The pyrrolidine ring and alkyl chains allow it to interact with specific proteins and enzymes, potentially affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate: This compound has a similar structure but includes a hydroxybutyl group instead of the pyrrolidin-1-yl group.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: This compound includes pyridine rings and diselenide groups, offering different chemical properties.
Uniqueness
The uniqueness of Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate lies in its combination of a pyrrolidine ring with long alkyl chains, providing a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C50H98N2O4 |
|---|---|
Molecular Weight |
791.3 g/mol |
IUPAC Name |
2-hexyldecyl 6-[[6-(2-hexyldecoxy)-6-oxohexyl]-(2-pyrrolidin-1-ylethyl)amino]hexanoate |
InChI |
InChI=1S/C50H98N2O4/c1-5-9-13-17-19-25-35-47(33-23-15-11-7-3)45-55-49(53)37-27-21-29-39-51(43-44-52-41-31-32-42-52)40-30-22-28-38-50(54)56-46-48(34-24-16-12-8-4)36-26-20-18-14-10-6-2/h47-48H,5-46H2,1-4H3 |
InChI Key |
YAAGBTAXFNACIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate](/img/structure/B13349691.png)
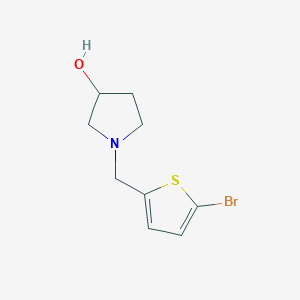
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349700.png)
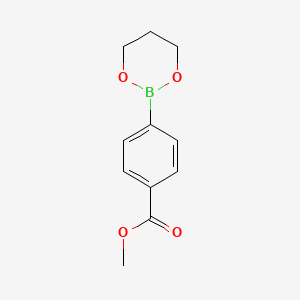
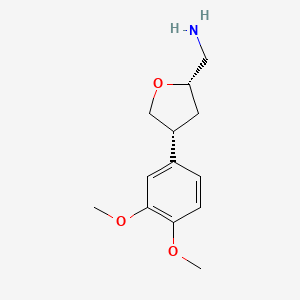
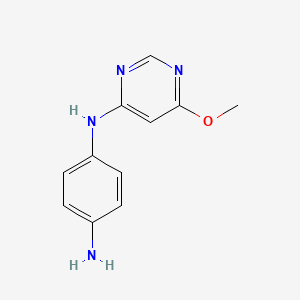
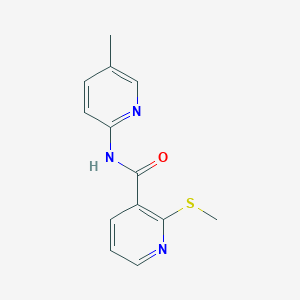
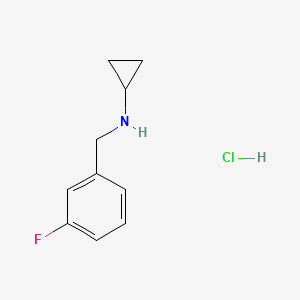
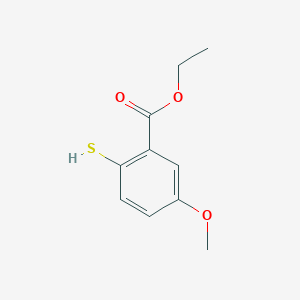
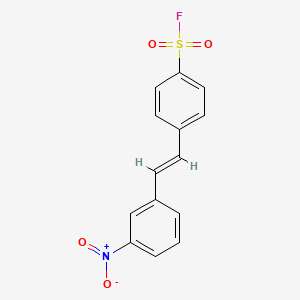
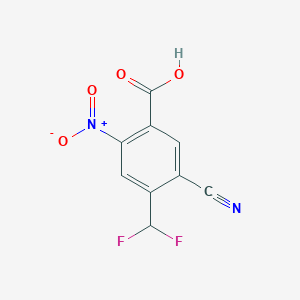
![3-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13349745.png)
![Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol](/img/structure/B13349758.png)
